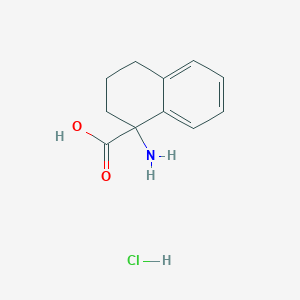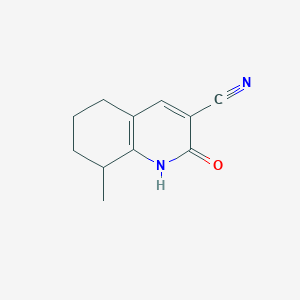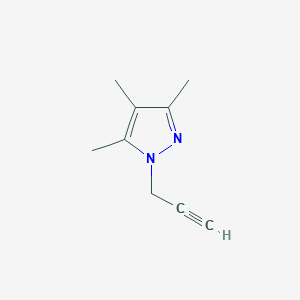
1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
Scientific Research Applications
Alkylation of Isoquinoline Skeleton
A foundational approach for the modification of the isoquinoline skeleton involves the alkylation of the 1-position, leveraging lithiated derivatives for nucleophilic reactivity. This methodology facilitates the introduction of various alkyl groups, even with less reactive alkylating agents, yielding 1-substituted tetrahydroisoquinolines with high efficiency. Such chemical transformations are crucial for the synthesis of complex organic molecules and pharmaceuticals, demonstrating the versatility of tetrahydroisoquinoline derivatives in organic synthesis (Seebach et al., 1983).
Synthesis of Quinoline Derivatives
Research on bromination reactions of tetrahydroquinoline has yielded efficient one-pot synthesis methods for valuable quinoline derivatives. This includes the synthesis of dibromo- and tribromoquinoline derivatives, which serve as precursors for further chemical modifications. These synthetic routes are essential for creating compounds with potential applications in medicinal chemistry and drug development (Şahin et al., 2008).
Anticancer Activity of Tetrahydroisoquinoline Derivatives
The tetrahydroisoquinoline moiety is a common feature in biologically active molecules, with derivatives exhibiting a range of properties including antitumor and antimicrobial activities. Research has focused on synthesizing novel tetrahydroisoquinoline analogs with modified phenyl rings to explore their potential as anticancer agents. Such studies contribute to the ongoing search for new and effective cancer treatments, showcasing the importance of structural modifications in enhancing biological activity (Redda et al., 2010).
Reaction with Carbon Nucleophiles
The generation of cation radicals from tetrahydroisoquinoline derivatives and their reaction with carbon nucleophiles have been studied to understand the reactivity and potential for creating diverse organic compounds. This research provides insight into the mechanisms of radical reactions and their applicability in synthesizing novel compounds with unique properties (Narasaka et al., 1993).
properties
IUPAC Name |
2-bromo-1-(3,4-dihydro-2H-quinolin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-2-11(14)13(16)15-9-5-7-10-6-3-4-8-12(10)15/h3-4,6,8,11H,2,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTORAVINMIZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522782.png)

![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522784.png)


![5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole](/img/structure/B1522789.png)
![5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522790.png)
![5-Bromofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522796.png)




![2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522803.png)